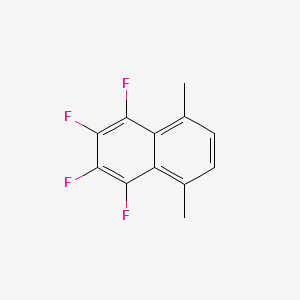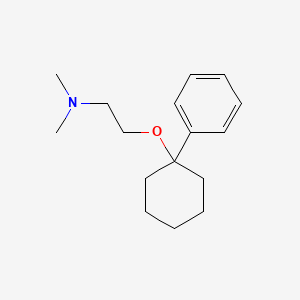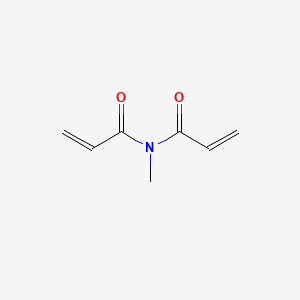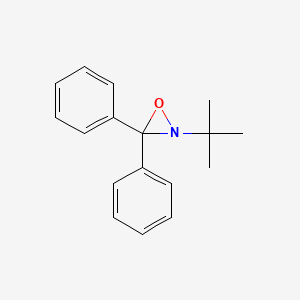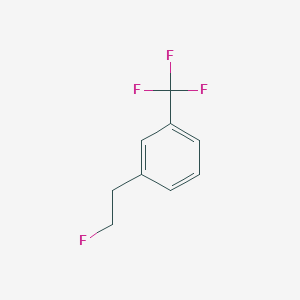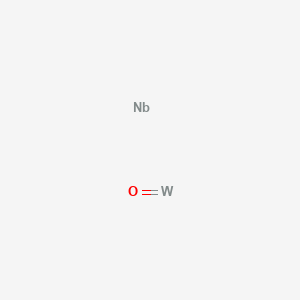
Niobium--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium–oxotungsten (1/1) is a compound formed by the combination of niobium and tungsten in a 1:1 ratio. This compound is known for its unique properties, including high stability and significant potential in various scientific and industrial applications. The molecular formula for niobium–oxotungsten (1/1) is NbOW, and it has an average mass of 292.746 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of niobium–oxotungsten (1/1) typically involves the reaction of niobium and tungsten oxides under controlled conditions. One common method is the solid-state reaction, where niobium oxide (Nb2O5) and tungsten oxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of niobium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or liquid-liquid extraction to ensure high purity and yield. These methods allow for precise control over the reaction conditions, leading to the formation of high-quality niobium–oxotungsten (1/1) suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Niobium–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of niobium and tungsten, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: Niobium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Niobium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism by which niobium–oxotungsten (1/1) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing the efficiency of chemical reactions. In biomedical applications, niobium–oxotungsten (1/1) can interact with cellular components, leading to targeted therapeutic effects .
Comparación Con Compuestos Similares
Niobium Oxide (Nb2O5): Known for its high refractive index and used in optical applications.
Tungsten Oxide (WO3): Widely used in electrochromic devices and as a catalyst in various chemical reactions
Uniqueness: Niobium–oxotungsten (1/1) stands out due to its combined properties of niobium and tungsten, offering enhanced stability, catalytic activity, and potential for diverse applications. The synergy between niobium and tungsten in this compound provides unique advantages over individual oxides .
Propiedades
Número CAS |
37268-50-1 |
|---|---|
Fórmula molecular |
NbOW |
Peso molecular |
292.75 g/mol |
Nombre IUPAC |
niobium;oxotungsten |
InChI |
InChI=1S/Nb.O.W |
Clave InChI |
QONMOXAMRUZUCK-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
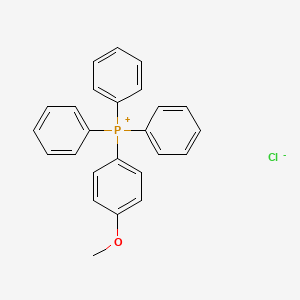
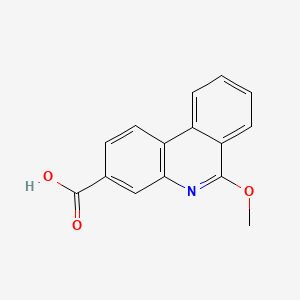
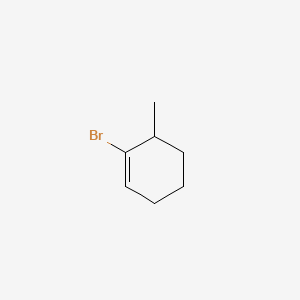
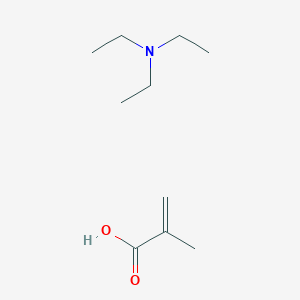
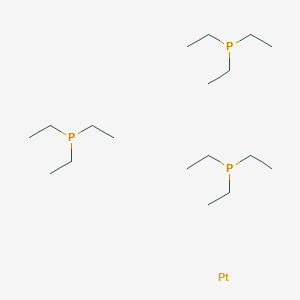
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
